REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH2:5]O.[CH2:9]([N:11](CC)CC)C.CS(Cl)(=O)=O.CCCCC>CCOCC>[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH2:5][C:9]#[N:11]
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
FC(CCCO)(F)F
|
Name
|
|
Quantity
|
7.71 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4.28 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred 60 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration on a rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
without heat
|
Type
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ADDITION
|
Details
|
The crude mesylate was mixed with 8.19 g (126 mM) KCN and catalytic KI in 150 ml dimethysulfoxide at rt
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to 80° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the orange gel was poured into 100 ml of stirring H2O
|
Type
|
EXTRACTION
|
Details
|
extracted into Et2O
|
Type
|
WASH
|
Details
|
washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
volatiles distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |